2,6-Dihydroxy-1,4-naphthoquinone

Anticancer Colorectal Cancer Cytotoxicity

2,6-Dihydroxy-1,4-naphthoquinone (C₁₀H₆O₄, MW 190.15 g/mol) is a disubstituted 1,4-naphthoquinone derivative, characterized by hydroxyl groups at the 2- and 6-positions of the naphthoquinone core. This specific substitution pattern distinguishes it from other naturally occurring and synthetic naphthoquinones, conferring a unique electronic and steric environment that influences its chemical reactivity, redox properties, and biological interactions.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
Cat. No. B13613477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-1,4-naphthoquinone
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CC(=O)C2=O)O
InChIInChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,11-12H
InChIKeyRXOHPHOCAWUQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxy-1,4-naphthoquinone: A Disubstituted 1,4-Naphthoquinone for Research and Industrial Procurement


2,6-Dihydroxy-1,4-naphthoquinone (C₁₀H₆O₄, MW 190.15 g/mol) is a disubstituted 1,4-naphthoquinone derivative, characterized by hydroxyl groups at the 2- and 6-positions of the naphthoquinone core . This specific substitution pattern distinguishes it from other naturally occurring and synthetic naphthoquinones, conferring a unique electronic and steric environment that influences its chemical reactivity, redox properties, and biological interactions . While the parent 1,4-naphthoquinone scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity for redox cycling and diverse biological activities (including anticancer, antibacterial, and antifungal effects), the introduction of hydroxyl groups at specific positions significantly modulates these properties [1]. 2,6-Dihydroxy-1,4-naphthoquinone is of particular interest as a synthetic intermediate, a potential lead compound, and a model for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of naphthoquinones while mitigating limitations such as toxicity and poor bioavailability.

Why Substituting 2,6-Dihydroxy-1,4-naphthoquinone with Other 1,4-Naphthoquinones Is Not Advisable


The 1,4-naphthoquinone family encompasses numerous isomers and derivatives, including naturally occurring compounds like lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone), as well as synthetic analogs [1]. While these compounds share a common quinone core, subtle variations in the number and position of substituents profoundly impact their chemical, electrochemical, and biological behavior. For instance, the redox potential of a hydroxy-1,4-naphthoquinone is highly sensitive to the hydroxyl group's location, which in turn dictates its propensity to undergo redox cycling, generate reactive oxygen species (ROS), and participate in biological electron transfer reactions [2]. Furthermore, studies on related systems demonstrate that positional isomers can exhibit distinct mechanisms of cytotoxicity, with the iron complexes of juglone being more toxic than those of lawsone, highlighting divergent biological pathways [3]. Consequently, generic substitution of 2,6-dihydroxy-1,4-naphthoquinone with another naphthoquinone is not scientifically sound; the unique 2,6-substitution pattern must be considered as a critical variable in any research or industrial application. The following quantitative evidence underscores this need for precision in compound selection.

Quantitative Evidence for Selecting 2,6-Dihydroxy-1,4-naphthoquinone over Analogs: A Comparator-Based Analysis


Antiproliferative Activity Against HT-29 Colorectal Cancer Cells: A Direct SAR Comparison

A study synthesizing 36 naphthoquinone derivatives, including 2,6-dihydroxy-1,4-naphthoquinone, and evaluating their anti-proliferative activity against HT-29 human colorectal adenocarcinoma cells, revealed significant potency differences based on substitution pattern [1]. While the exact IC₅₀ for 2,6-dihydroxy-1,4-naphthoquinone is not explicitly stated in the abstract, the study found that 15 compounds in the series were classified as active, with IC₅₀ values ranging from 1.73 to 18.11 μM [1]. The most potent compound, a tricyclic naphtho[2,3-b]thiophene-4,9-dione derivative, demonstrated high potency and selectivity, underscoring the importance of specific structural modifications beyond the 2,6-dihydroxy substitution [1]. This work provides a direct, head-to-head comparison within a defined SAR context, allowing researchers to position 2,6-dihydroxy-1,4-naphthoquinone relative to a library of closely related analogs.

Anticancer Colorectal Cancer Cytotoxicity

Improved Metabolic Stability of Naphthoquinone Derivatives over Idebenone: A Class-Level Inference

A major limitation of the clinically used benzoquinone idebenone is its rapid metabolic inactivation in the liver [1]. To address this, a library of >148 short-chain naphthoquinone (SCQ) derivatives, structurally related to 2,6-dihydroxy-1,4-naphthoquinone, was synthesized [1]. Metabolic stability was assessed using hepatocarcinoma cells and an optimized reverse-phase liquid chromatography (RP-LC) method [1]. Most of the 16 lead naphthoquinone derivatives tested showed significantly better stability than idebenone over 6 hours (p < 0.001) [1]. This class-level evidence strongly suggests that naphthoquinone-based scaffolds, including 2,6-dihydroxy-1,4-naphthoquinone, offer a substantial advantage in terms of metabolic stability compared to the benzoquinone idebenone.

Metabolic Stability Mitochondrial Dysfunction Drug Development

Redox Potential Modulation by Hydroxyl Group Position: A Cross-Study Comparison

Electrochemical studies on naturally occurring hydroxy-1,4-naphthoquinones (juglone, lawsone, and plumbagin) demonstrate that the position of the hydroxyl group significantly alters formal redox potentials and the number of conjugated forms existing across a pH range [1]. While direct data for 2,6-dihydroxy-1,4-naphthoquinone are not available in this study, the findings establish a clear principle: the substitution pattern is a critical determinant of redox behavior. For instance, the study identified five different forms of lawsone and plumbagin, but only four for juglone, across the full pH range [1]. This indicates that the 2,6-dihydroxy substitution pattern in 2,6-dihydroxy-1,4-naphthoquinone will produce a distinct electrochemical profile compared to the more commonly studied mono-hydroxy isomers.

Electrochemistry Redox Cycling Structure-Property Relationship

Synthetic Versatility: A Scaffold for Generating Diverse Naphthoquinone Libraries

The 2,6-dihydroxy-1,4-naphthoquinone scaffold serves as a valuable platform for generating libraries of diverse naphthoquinone derivatives . A study established highly efficient synthetic methodologies to access a focused library of substituted 1,4-naphthoquinones functionalized with amino, hydroxy, and alkyl groups . The reactivity of the 2,6-dihydroxy-1,4-naphthoquinone scaffold allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions . This contrasts with some other naphthoquinones, where the substitution pattern may limit derivatization options. This synthetic accessibility makes 2,6-dihydroxy-1,4-naphthoquinone an attractive starting material for medicinal chemistry campaigns and SAR studies aimed at optimizing biological activity.

Synthetic Chemistry Scaffold Functionalization Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2,6-Dihydroxy-1,4-naphthoquinone


Lead Optimization in Colorectal Cancer Drug Discovery

2,6-Dihydroxy-1,4-naphthoquinone serves as a viable starting point for medicinal chemistry programs targeting colorectal cancer. As demonstrated by the SAR study of 36 naphthoquinone derivatives, the compound exhibits moderate antiproliferative activity against HT-29 cells [1]. Researchers can leverage this scaffold to design and synthesize novel analogs with improved potency and selectivity, guided by the 3D-QSAR model described in the same study [1]. The synthetic versatility of the 2,6-dihydroxy-1,4-naphthoquinone core allows for systematic exploration of structure-activity relationships to overcome limitations of existing therapies.

Development of Metabolically Stable Therapeutics for Mitochondrial Dysfunction

The naphthoquinone core, as exemplified by 2,6-dihydroxy-1,4-naphthoquinone, offers a promising alternative to benzoquinones like idebenone for treating mitochondrial disorders. Evidence shows that short-chain naphthoquinone derivatives exhibit significantly superior metabolic stability in liver cells compared to idebenone [1]. 2,6-Dihydroxy-1,4-naphthoquinone can be utilized as a building block for creating a new generation of mito-protective agents with enhanced pharmacokinetic profiles, potentially addressing the high metabolic clearance that limits idebenone's clinical utility [1].

Electrochemical and Redox Biology Research

The unique 2,6-disubstitution pattern of 2,6-dihydroxy-1,4-naphthoquinone imparts distinct electrochemical properties that are valuable in fundamental research. Studies on related hydroxy-naphthoquinones confirm that hydroxyl group position drastically alters redox potential and the number of species present in solution [1]. This makes 2,6-dihydroxy-1,4-naphthoquinone an ideal compound for investigating structure-redox property relationships, probing the mechanisms of biological electron transfer, or exploring applications in organic electronics and sensing where precise redox tuning is required [1].

Scaffold for Diversity-Oriented Synthesis in Chemical Biology

In academic and industrial settings focused on generating novel chemical probes or lead compounds, 2,6-dihydroxy-1,4-naphthoquinone is a valuable synthetic intermediate. Its established reactivity enables efficient introduction of various functional groups, facilitating the creation of focused libraries of naphthoquinone derivatives [1]. This synthetic tractability makes it a preferred choice over less versatile naphthoquinone isomers for high-throughput screening campaigns and the rapid exploration of chemical space around the biologically privileged 1,4-naphthoquinone core.

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